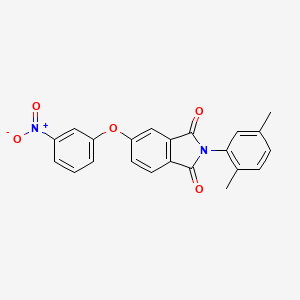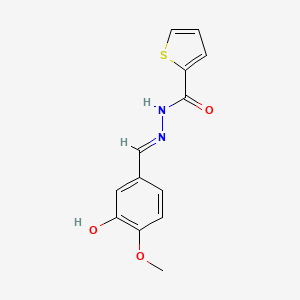
3-acetyl-2-methyl-1-(3-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-acetyl-2-methyl-1-(3-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-2-methyl-1-(3-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the acetyl and methyl groups. The final step involves the esterification of the indole derivative with 2-(acetyloxy)benzoic acid. Common reagents used in these reactions include acetic anhydride, methyl iodide, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors could also be considered to improve efficiency and scalability. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
化学反応の分析
Types of Reactions
3-acetyl-2-methyl-1-(3-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound. Substitution reactions could introduce new functional groups such as halides or amines.
科学的研究の応用
3-acetyl-2-methyl-1-(3-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on cell signaling, enzyme inhibition, and receptor binding.
Medicine: Due to its potential therapeutic properties, it can be investigated for the development of new drugs, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-acetyl-2-methyl-1-(3-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
2-acetyl-3-methylpyrazine: This compound shares some structural similarities but differs in its core structure and functional groups.
3-methyl-1-phenyl-2-pyrazolin-5-one: Another related compound with a different core structure and biological activity.
Uniqueness
What sets 3-acetyl-2-methyl-1-(3-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate apart is its unique combination of functional groups and its indole core. This structure imparts specific chemical and biological properties that make it valuable for research and potential therapeutic applications.
特性
分子式 |
C27H23NO5 |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
[3-acetyl-2-methyl-1-(3-methylphenyl)indol-5-yl] 2-acetyloxybenzoate |
InChI |
InChI=1S/C27H23NO5/c1-16-8-7-9-20(14-16)28-17(2)26(18(3)29)23-15-21(12-13-24(23)28)33-27(31)22-10-5-6-11-25(22)32-19(4)30/h5-15H,1-4H3 |
InChIキー |
ZARRMMIQHOKXES-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C(=C(C3=C2C=CC(=C3)OC(=O)C4=CC=CC=C4OC(=O)C)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11679721.png)

![5-[Benzyl(propan-2-yl)amino]-1-cyclopentyl-1-phenylpent-3-yn-1-ol](/img/structure/B11679733.png)
![4-[(2,6-dibromo-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11679739.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide](/img/structure/B11679750.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11679752.png)
![N'-[(E)-(4-ethylphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11679758.png)
![(2E)-2-{1-[(2-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11679761.png)
![N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide](/img/structure/B11679768.png)
![N-(4-Chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}acetamide](/img/structure/B11679776.png)
![2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11679781.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11679795.png)
![N-[(1E)-1-(biphenyl-4-yl)ethylidene]-4-(2-methoxyphenyl)piperazin-1-amine](/img/structure/B11679797.png)

